5-(benzenesulfonyl)furan-2-carboxylic Acid
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Overview
Description
5-(benzenesulfonyl)furan-2-carboxylic Acid, also known as BFCA, is an organic compound with a molecular formula of C12H8O5S . It is a powder at room temperature .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like this compound has been a topic of research. The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . There are also methods for the synthesis of chiral furans .Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The molecular weight is 379.372 .Chemical Reactions Analysis
The types of reactions applicable to FPCs have been studied . During hydrothermal oxidation, HMF is initially oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-frantic acid (HMFCA), which is further converted to 5-formyl-2-furan carboxylic acid (FFCA) and FDCA under aerobic conditions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is 159-160 . Furan compounds are known to be only slightly soluble in water, but dissolve in most organic solvents .Scientific Research Applications
Hypolipidemic Agents
Research into fatty acid-like compounds, such as 5-(tetradecyloxy)-2-furancarboxylic acid, has shown that they can lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and liver fat content, representing a new class of hypolipidemic agents. These compounds are effective in rats and monkeys, highlighting their potential in managing lipid disorders (Parker et al., 1977).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, novel methods have been developed to construct benzo[b]furan-3-carboxylic acids via Pd(II)-mediated cascade carboxylative annulation. This process forms three new bonds in one step and is supported by observations of unusual side reactions and (18)O-labeling studies, indicating a complex mechanism (Liao et al., 2005).
Biobased Building Blocks
Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are promising biobased building blocks in the pharmaceutical and polymer industries. A dual-enzyme cascade system has been developed for the controlled synthesis of these compounds from 5-hydroxymethylfurfural (HMF), showcasing a sustainable approach to synthesizing valuable chemical intermediates (Jia et al., 2019).
Enzyme-Catalyzed Oxidation
The enzyme-catalyzed oxidation of HMF to FDCA is a notable development, utilizing an FAD-dependent enzyme active towards HMF and related compounds. This biocatalytic approach offers a high-yield, ambient-temperature process for producing FDCA, a biobased platform chemical for polymer production (Dijkman et al., 2014).
Palladium-Catalyzed Arylation
The palladium-catalyzed desulfitative arylation of furan derivatives with benzenesulfonyl chlorides demonstrates a regioselective approach to synthesizing functionalized 5-arylfurans. This reaction tolerates a wide range of substituents, offering a versatile method for creating diverse furan-based compounds (Beladhria et al., 2014).
Safety and Hazards
5-(benzenesulfonyl)furan-2-carboxylic Acid is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future of furan platform chemicals like 5-(benzenesulfonyl)furan-2-carboxylic Acid lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Properties
IUPAC Name |
5-(benzenesulfonyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIQFHQQLLQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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